molecular formula C18H13FN2S B2832299 2-[(4-Fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole CAS No. 690678-56-9

2-[(4-Fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole

Cat. No.: B2832299
CAS No.: 690678-56-9
M. Wt: 308.37
InChI Key: IHNUNGPGKCVWFN-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both fluorophenyl and phenyl groups in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 2-[(4-Fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This can be achieved by the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide.

    Final Cyclization and Purification: The final product is obtained through cyclization and subsequent purification steps, such as recrystallization or chromatography.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

2-[(4-Fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl moiety, where nucleophiles can replace the fluorine atom under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(4-Fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Biological Studies: Researchers investigate its effects on different biological pathways and its potential to modulate enzyme activity, receptor binding, and cellular processes.

    Chemical Biology: The compound is used as a probe to study the interactions between small molecules and biological macromolecules, providing insights into molecular mechanisms and potential therapeutic targets.

    Industrial Applications: It may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional properties.

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets, such as enzymes, receptors, and DNA. The compound can bind to these targets, leading to the modulation of their activity and subsequent biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects in cancer cells. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

2-[(4-Fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole can be compared with other similar compounds, such as:

    2-Phenylimidazo[2,1-b][1,3]thiazole: Lacks the fluorophenyl group, which may result in different biological activities and chemical properties.

    2-[(4-Chlorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole: Contains a chlorophenyl group instead of a fluorophenyl group, leading to variations in reactivity and biological effects.

    2-[(4-Methylphenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole: The presence of a methyl group instead of a fluorine atom can alter the compound’s lipophilicity and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2S/c19-15-8-6-13(7-9-15)10-16-11-21-12-17(20-18(21)22-16)14-4-2-1-3-5-14/h1-9,11-12H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNUNGPGKCVWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=C(SC3=N2)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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